molecular formula C15H15N5O6 B2865237 dimethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 892277-85-9

dimethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2865237
CAS No.: 892277-85-9
M. Wt: 361.314
InChI Key: JMRIYJLBUKQIEN-UHFFFAOYSA-N
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Description

Dimethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound with a molecular formula of C15H15N5O6 and a molecular weight of 361.31 g/mol. This compound belongs to the triazole class of heterocyclic compounds, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multiple steps, starting with the formation of the triazole ring. One common synthetic route includes the reaction of anilinocarbonyl chloride with a suitable precursor containing the triazole core. The reaction conditions often require the use of a strong base, such as triethylamine, and a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters (temperature, pressure, and pH) is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: : Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Dimethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules.

  • Biology: : The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases

Properties

IUPAC Name

dimethyl 1-[2-oxo-2-(phenylcarbamoylamino)ethyl]triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O6/c1-25-13(22)11-12(14(23)26-2)20(19-18-11)8-10(21)17-15(24)16-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,16,17,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRIYJLBUKQIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC(=O)NC(=O)NC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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